N-[(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]cyclopentanamine

Lipophilicity Drug-likeness CNS MPO

N-[(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine (CAS 1119453-03-0) is a synthetic small molecule (C18H28N2, MW 272.43 g/mol) belonging to the N-alkyl-6-aminomethyl-tetrahydroquinoline class. The compound features a 1,2,3,4-tetrahydroquinoline (THQ) core—a privileged scaffold in medicinal chemistry —with an N¹-propyl substituent and an N⁶-cyclopentylamine side chain.

Molecular Formula C18H28N2
Molecular Weight 272.4 g/mol
CAS No. 1119453-03-0
Cat. No. B1649182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]cyclopentanamine
CAS1119453-03-0
Molecular FormulaC18H28N2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCCCN1CCCC2=C1C=CC(=C2)CNC3CCCC3
InChIInChI=1S/C18H28N2/c1-2-11-20-12-5-6-16-13-15(9-10-18(16)20)14-19-17-7-3-4-8-17/h9-10,13,17,19H,2-8,11-12,14H2,1H3
InChIKeyHNLGHKXVALEYGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine (CAS 1119453-03-0): Physicochemical Identity & Scaffold Classification for Research Procurement


N-[(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine (CAS 1119453-03-0) is a synthetic small molecule (C18H28N2, MW 272.43 g/mol) belonging to the N-alkyl-6-aminomethyl-tetrahydroquinoline class [1]. The compound features a 1,2,3,4-tetrahydroquinoline (THQ) core—a privileged scaffold in medicinal chemistry [2]—with an N¹-propyl substituent and an N⁶-cyclopentylamine side chain. Its computed physicochemical properties include a LogP of 4.3373 and a topological polar surface area (PSA) of 15.27 Ų [1]. These characteristics place the compound in a property space distinct from its closest N¹-alkyl homologs, making precise CAS-indexed procurement essential for reproducible structure–activity relationship (SAR) studies.

Why Generic Substitution Fails for N-[(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine: Quantified Lipophilicity and MW Partitioning Among N¹-Alkyl Homologs


Generic substitution among N¹-alkyl-6-(cyclopentylaminomethyl)-THQ analogs is not supported by the quantitative differences in their physicochemical property profiles. Even a single methylene-unit change in the N¹-alkyl chain produces measurable shifts in lipophilicity and molecular weight that directly influence critical drug-likeness parameters such as membrane permeability, blood–brain barrier (BBB) penetration potential, and metabolic stability [1]. For example, the propyl analog exhibits a LogP of 4.3373, which is 0.39 units higher than the ethyl analog (LogP 3.9472) [2]. This difference exceeds the typical threshold for isosteric property modulation and places the propyl compound in a distinct CNS multiparameter optimization (MPO) space relative to its closest homologs. Such differences mean that procurement of a near-neighbor analog (e.g., ethyl or butyl) cannot be assumed to recapitulate the same property-dependent behavior in biological assays or in vivo models.

Product-Specific Quantitative Evidence Guide: N-[(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine vs. Closest Analogs


LogP Advantage of the N¹-Propyl Substituent Over the N¹-Ethyl Analog

The target compound displays a computed LogP of 4.3373, which is 0.3901 log units higher than that of the N¹-ethyl analog N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine (LogP 3.9472) [1]. This difference corresponds to an approximately 2.45-fold increase in octanol–water partition coefficient, indicating significantly greater lipophilicity. In the context of CNS drug design, a LogP in the 3–5 range is generally associated with favorable passive BBB permeability, and the propyl substituent shifts the compound closer to the center of this optimal window compared to the ethyl analog [2].

Lipophilicity Drug-likeness CNS MPO

Molecular Weight Increment Relative to the N¹-Ethyl Analog

The molecular weight of the target propyl compound is 272.43 g/mol, representing an increase of 14.03 g/mol (one methylene unit) over the N¹-ethyl analog (MW 258.40 g/mol) [1]. While both compounds fall within the favorable range for oral drug-likeness, the incremental MW difference is a direct consequence of the extended alkyl chain and may contribute to altered tissue distribution and metabolic clearance rates. This MW shift is consistent with a systematic homologation series and allows researchers to probe the effect of incremental lipophilic bulk on target engagement without altering the core pharmacophore.

Molecular weight ADME Property forecast

Class-Level Monoamine Oxidase (MAO) Inhibition Baseline for the 6-Aminomethyl-THQ Scaffold

Although the target compound itself has not been directly evaluated in MAO inhibition assays, the closely related primary amine scaffold C-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-methylamine (the des-cyclopentyl analog) has been tested and shows differential MAO-A and MAO-B inhibition: MAO-A IC₅₀ = 25,300 nM [1] and MAO-B IC₅₀ = 666 nM [2]. The presence of the cyclopentanamine moiety in the target compound introduces a secondary amine and a conformationally restricted cyclopentyl ring, which is expected to alter the binding mode and potentially shift the MAO-A/MAO-B selectivity profile relative to the primary amine baseline. This scaffold-level bioactivity data establishes the THQ-6-methylamine framework as a validated starting point for neuropharmacological probe development, and the target compound represents a specific, procurement-ready derivative for exploring the impact of N-cyclopentyl substitution on MAO isozyme selectivity.

MAO inhibition Neuropharmacology Scaffold profiling

Multi-Vendor Purity Tier Availability for Reproducible SAR Studies

The target compound is commercially available from multiple independent suppliers at defined purity tiers: ≥95% (AKSci, CymitQuimica, Combi-Blocks), ≥96% (Molbase), and ≥97% (ChemScene, Leyan) . In contrast, the N¹-ethyl analog is consistently listed at a single 95–96% purity range across vendors, with no 97% grade identified in the current supply chain . The availability of a 97% high-purity grade for the propyl analog enables procurement of more rigorously characterized material for quantitative pharmacology and biophysical assays, reducing the risk of impurity-driven false positives in screening campaigns.

Purity specification Procurement quality Reproducibility

Best Research and Industrial Application Scenarios for N-[(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine


CNS Lead Optimization Programs Requiring Defined Lipophilicity Tuning

The compound's LogP of 4.34 places it within the CNS MPO optimal range, and the 0.39 LogP unit advantage over the ethyl analog provides a quantifiable lipophilicity increment for lead optimization. Medicinal chemistry teams seeking to fine-tune BBB permeability or target engagement in neurological disease models should procure this specific propyl analog rather than the ethyl variant when a modest but well-defined increase in lipophilicity is desired [1].

SAR Studies on N¹-Alkyl Chain Length in the 6-Aminomethyl-THQ Series

The controlled +14 Da molecular weight increment relative to the ethyl analog makes this compound an essential member of a systematic N¹-alkyl homologation series (methyl → ethyl → propyl → butyl). Procurement of the precisely CAS-indexed propyl compound ensures unambiguous SAR interpretation when assessing the impact of alkyl chain extension on target affinity, selectivity, and ADME properties [1].

MAO-B Selectivity Optimization Using the THQ-6-Methylamine Scaffold

Building on the class-level observation that the parent 6-aminomethyl-THQ scaffold exhibits preferential MAO-B inhibition (IC₅₀ = 666 nM, ~38-fold over MAO-A), this compound offers a procurement-ready derivative with an N-cyclopentyl substituent for investigating how conformational restriction and secondary amine geometry modulate MAO isozyme selectivity. Researchers developing MAO-B-targeted probes for neurodegenerative disease applications should select this compound as a specific starting point for further chemical optimization [2] [3].

High-Confidence Biochemical Screening with 97% Purity Grade Material

For sensitive in vitro pharmacology assays—such as fluorescence polarization, SPR biosensor, or high-content screening—the availability of a 97% purity tier from multiple vendors provides procurement flexibility. Users requiring minimal impurity interference should source the 97% grade from ChemScene or Leyan, a purity option not documented for the N¹-ethyl or N¹-butyl analogs in current supply chains .

Quote Request

Request a Quote for N-[(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]cyclopentanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.